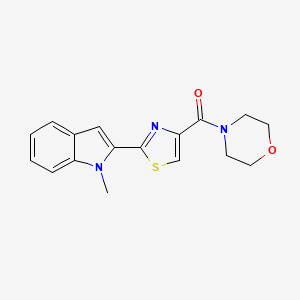

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone

Description

The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone (hereafter referred to as the target compound) features a thiazole core substituted with a 1-methylindole moiety at position 2 and a morpholino methanone group at position 2. Its synthesis involves multi-step reactions, including alkylation, cyclization, and condensation, as exemplified in the preparation of related indole-morpholino hybrids . The morpholino group enhances solubility and bioavailability, while the thiazole-indole framework is associated with diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name |

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-19-14-5-3-2-4-12(14)10-15(19)16-18-13(11-23-16)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHYQLAXKZOXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the indole or thiazole rings .

Scientific Research Applications

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone: has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Indole Substituent

Brominated Derivatives

The brominated analog (3-bromo-1-methyl-1H-indol-2-yl)(morpholino)methanone (synthesized via N-bromosuccinimide treatment) introduces a bromine atom at position 3 of the indole ring.

Phosphanyl Derivatives

Replacement of bromine with a dicyclohexylphosphanyl group yields (3-(dicyclohexylphosphanyl)-1-methyl-1H-indol-2-yl)(morpholino)methanone. This modification introduces steric bulk and electron-rich character, which could enhance metal coordination (e.g., in catalysis) but may reduce cell permeability due to increased hydrophobicity .

Thiazole vs. Imidazole Core Substitution

Imidazole-Based Analogs

Compounds like (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (compound II) replace the thiazole ring with an imidazole. The trimethoxyphenyl group enhances tubulin-binding activity, as demonstrated in paclitaxel-resistant cancer models. However, imidazole-based derivatives often exhibit lower oral bioavailability compared to thiazole analogs due to higher polarity and faster metabolic clearance .

Thiazolone Derivatives

(Z)-2-morpholino-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one replaces the indole with a pyrazolylmethylene group and introduces a thiazolone ring. However, thiazolones are prone to hydrolysis under physiological conditions, limiting their in vivo stability .

Morpholino Methanone Linker Variations

Ethyl-Linked Morpholino-Indole Derivatives

Compounds like 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carbaldehyde feature an ethyl spacer between the indole and morpholino groups. The added flexibility may improve binding to deep hydrophobic pockets in enzymes or receptors but could reduce conformational rigidity, leading to lower target specificity .

Dihydroisoquinoline Hybrids

DC591053, a dihydroisoquinoline-morpholino methanone hybrid with an indole substituent, demonstrates potent RXFP4 receptor agonism. The extended planar structure of the dihydroisoquinoline core enhances π-π stacking interactions, a feature absent in the target compound’s thiazole-indole system. This difference highlights the role of core rigidity in receptor selectivity .

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Flexibility : The target compound’s thiazole-indole core allows regioselective modifications (e.g., bromination, phosphanyl substitution), enabling tailored pharmacological profiles .

- Bioavailability : Thiazole-based analogs generally exhibit superior oral bioavailability compared to imidazole derivatives, as seen in paclitaxel-refractory cancer models .

- Receptor Specificity: Structural rigidity (e.g., dihydroisoquinoline in DC591053) enhances receptor binding selectivity, whereas flexible linkers (e.g., ethyl-morpholino) may broaden target interactions .

Biological Activity

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. The structure incorporates a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and anticonvulsant activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells .

- Research Findings : In a study involving thiazole derivatives, it was found that certain analogs exhibited IC50 values lower than 10 µM against human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-donating groups on the phenyl ring significantly enhanced cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | U251 | <10 | Bcl-2 inhibition |

| Compound B | WM793 | <10 | Apoptosis induction |

| Target Compound | Various | <30 | Cell cycle arrest |

Anticonvulsant Activity

The anticonvulsant properties of thiazole-based compounds have also been explored.

- Efficacy : Studies indicate that thiazole derivatives can effectively reduce seizure activity in animal models. The compound's morpholino group may enhance CNS penetration, contributing to its anticonvulsant effects .

- Case Study : In a preclinical trial, a thiazole derivative similar to the target compound was administered to rodents exhibiting seizure activity induced by pentylenetetrazol (PTZ). The results showed a significant reduction in seizure frequency and duration compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

- Key Features :

- The presence of the thiazole ring enhances cytotoxicity.

- Substituents on the indole and morpholine moieties modulate activity; for example, methyl substitutions often increase potency.

- Comparative Analysis : A series of analogs were synthesized and tested for their biological activities. The variations in substituents provided insights into which modifications could lead to improved efficacy against specific cancer types or seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.